molecular formula C13H11BrO B13894385 4-Bromo-3-methoxy-1,1'-biphenyl

4-Bromo-3-methoxy-1,1'-biphenyl

Cat. No.: B13894385
M. Wt: 263.13 g/mol
InChI Key: JGCLOCMUWGHSLZ-UHFFFAOYSA-N
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Description

4-Bromo-3-methoxy-1,1'-biphenyl ( 74447-69-1) is a high-purity brominated biphenyl derivative of significant value in organic synthesis and research. This compound features a methoxy substituent at the 3' position and a bromine atom on the biphenyl core, creating a versatile building block for constructing complex molecular architectures. Its distinct structure enables participation in selective cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, which are pivotal in medicinal chemistry and materials science . The electron-donating methoxy group enhances reactivity in electrophilic substitution reactions, while the bromine serves as an excellent handle for further functionalization via metal-catalyzed couplings . Researchers utilize this compound as a key intermediate in the preparation of pharmaceutical candidates, including investigations into kinase inhibitors and neuroprotective agents, where the biphenyl scaffold is a common pharmacophore . Its application also extends to the development of advanced materials, such as organic light-emitting diodes (OLEDs), where its conjugated system contributes to desirable electronic properties . With a molecular formula of C13H11BrO and a molecular weight of 263.13 g/mol, it is typically supplied as a solid . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H11BrO

Molecular Weight

263.13 g/mol

IUPAC Name

1-bromo-2-methoxy-4-phenylbenzene

InChI

InChI=1S/C13H11BrO/c1-15-13-9-11(7-8-12(13)14)10-5-3-2-4-6-10/h2-9H,1H3

InChI Key

JGCLOCMUWGHSLZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=CC=C2)Br

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-3-methoxy-1,1'-biphenyl: A Versatile Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Biphenyls

In the landscape of modern organic synthesis, the 1,1'-biphenyl scaffold is a privileged structure, forming the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials. Its rigid, yet conformationally flexible nature allows for the precise spatial orientation of functional groups, making it an ideal pharmacophore for modulating biological targets. The strategic introduction of substituents onto the biphenyl core is a cornerstone of medicinal chemistry, enabling the fine-tuning of a molecule's physicochemical properties, such as its solubility, metabolic stability, and target affinity.

This guide provides an in-depth technical overview of 4-Bromo-3-methoxy-1,1'-biphenyl, a key intermediate whose distinct substitution pattern offers a unique combination of reactivity and structural influence. The presence of a bromine atom at the 4-position provides a versatile handle for a wide range of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the facile introduction of further molecular complexity. Concurrently, the methoxy group at the 3-position modulates the electronic properties of its adjacent phenyl ring, influencing its reactivity and potential for intermolecular interactions. This document is intended for researchers, scientists, and drug development professionals, offering expert insights into the structure, properties, synthesis, and applications of this valuable synthetic building block.

Chemical Structure and Physicochemical Properties

The foundational step in leveraging any chemical entity is a thorough understanding of its intrinsic properties. These characteristics dictate its behavior in both reactive and biological environments.

The chemical structure of 4-Bromo-3-methoxy-1,1'-biphenyl is depicted below. Its systematic IUPAC name is 1-bromo-4-(3-methoxyphenyl)benzene[1].

Caption: Chemical structure of 4-Bromo-3-methoxy-1,1'-biphenyl.

A summary of its key physicochemical properties is provided in the table below for quick reference.

PropertyValueSource(s)
CAS Number 1443378-09-3[1]
Molecular Formula C₁₃H₁₁BrO[1]
Molecular Weight 263.13 g/mol [1]
Boiling Point 132°C at 0.1 mmHg
Flash Point 140°C
Density 1.350 g/cm³
Appearance Expected to be a white to off-white solid
Solubility Insoluble in water, soluble in organic solvents like ethanol and ethyl acetate[2]
Spectral Data Interpretation: A Fingerprint of the Molecule
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a complex pattern in the aromatic region (approximately 6.8-7.6 ppm). The protons on the methoxy-substituted ring will appear as a set of multiplets, influenced by the electron-donating methoxy group. The protons on the bromo-substituted ring will also form a distinct pattern, typically with two doublets characteristic of a 1,4-disubstituted benzene ring. A sharp singlet for the methoxy protons (O-CH₃) is expected to appear upfield, around 3.8 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display 13 distinct signals for the 13 carbon atoms. The carbon attached to the bromine atom will be shifted downfield. The carbons of the methoxy-substituted ring will show characteristic shifts, with the carbon bearing the methoxy group being significantly shielded. The methoxy carbon itself will appear as a sharp signal around 55-56 ppm.

  • IR (Infrared) Spectroscopy: The IR spectrum will be characterized by C-H stretching vibrations of the aromatic rings (around 3000-3100 cm⁻¹), C=C stretching vibrations within the aromatic rings (in the 1400-1600 cm⁻¹ region), and a strong C-O stretching band for the methoxy group (typically around 1030-1250 cm⁻¹). The C-Br stretching vibration will appear at lower frequencies (in the 500-600 cm⁻¹ range).

  • Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a molecule containing one bromine atom.

Synthesis of 4-Bromo-3-methoxy-1,1'-biphenyl: The Power of Suzuki-Miyaura Coupling

The construction of the biaryl linkage is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide, is the preeminent method for this transformation due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of starting materials.

A logical and robust synthetic route to 4-Bromo-3-methoxy-1,1'-biphenyl involves the Suzuki-Miyaura coupling of 1,4-dibromobenzene with 3-methoxyphenylboronic acid. This approach is strategically sound as it utilizes readily available and relatively inexpensive starting materials.

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification 1,4-Dibromobenzene 1,4-Dibromobenzene Suzuki Coupling Suzuki Coupling 1,4-Dibromobenzene->Suzuki Coupling Aryl Halide 3-Methoxyphenylboronic Acid 3-Methoxyphenylboronic Acid 3-Methoxyphenylboronic Acid->Suzuki Coupling Boronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Pd Catalyst (e.g., Pd(PPh₃)₄) Pd Catalyst (e.g., Pd(PPh₃)₄)->Suzuki Coupling Base (e.g., Na₂CO₃, K₂CO₃) Base (e.g., Na₂CO₃, K₂CO₃) Base (e.g., Na₂CO₃, K₂CO₃)->Suzuki Coupling Solvent (e.g., Toluene/Ethanol/Water) Solvent (e.g., Toluene/Ethanol/Water) Solvent (e.g., Toluene/Ethanol/Water)->Suzuki Coupling Inert Atmosphere (N₂ or Ar) Inert Atmosphere (N₂ or Ar) Inert Atmosphere (N₂ or Ar)->Suzuki Coupling Heat (Reflux) Heat (Reflux) Heat (Reflux)->Suzuki Coupling Aqueous Work-up Aqueous Work-up Extraction with Organic Solvent Extraction with Organic Solvent Aqueous Work-up->Extraction with Organic Solvent Drying of Organic Layer Drying of Organic Layer Extraction with Organic Solvent->Drying of Organic Layer Column Chromatography Column Chromatography Drying of Organic Layer->Column Chromatography Pure 4-Bromo-3-methoxy-1,1'-biphenyl Pure 4-Bromo-3-methoxy-1,1'-biphenyl Column Chromatography->Pure 4-Bromo-3-methoxy-1,1'-biphenyl Crude Product Crude Product Suzuki Coupling->Crude Product Crude Product->Aqueous Work-up

Caption: Workflow for the synthesis of 4-Bromo-3-methoxy-1,1'-biphenyl via Suzuki-Miyaura coupling.

Detailed Experimental Protocol

The following is a representative, self-validating protocol for the synthesis of 4-Bromo-3-methoxy-1,1'-biphenyl. The causality behind each step is explained to provide a deeper understanding of the experimental design.

  • Reaction Setup:

    • To a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add 1,4-dibromobenzene (1.0 eq), 3-methoxyphenylboronic acid (1.05 eq), and a suitable base such as sodium carbonate (2.0 eq).

    • Rationale: Using a slight excess of the boronic acid ensures complete consumption of the more valuable dibromobenzene. The base is crucial for the activation of the boronic acid to the more nucleophilic boronate species, which is essential for the transmetalation step in the catalytic cycle.

  • Solvent and Degassing:

    • Add a solvent mixture, typically toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

    • Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

    • Rationale: The solvent system is chosen to dissolve both the organic reactants and the inorganic base. Degassing is a critical step to remove dissolved oxygen, which can oxidize the palladium(0) catalyst and deactivate it, leading to lower yields.

  • Catalyst Addition and Reaction:

    • To the degassed mixture, add the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq).

    • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Rationale: The palladium catalyst is the heart of the reaction, cycling between Pd(0) and Pd(II) oxidation states to facilitate the cross-coupling. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature and add water.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Rationale: The aqueous work-up removes the inorganic salts. Extraction isolates the desired organic product. Washing with brine helps to remove any remaining water from the organic layer.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Rationale: Column chromatography is a standard and effective method for separating the desired product from any unreacted starting materials, byproducts, and residual catalyst.

Applications in Research and Development

Substituted biphenyls are of immense interest in drug discovery and materials science. 4-Bromo-3-methoxy-1,1'-biphenyl, with its specific functionalization, is a valuable intermediate for the synthesis of more complex molecules with tailored properties.

  • In Drug Discovery: The biphenyl moiety is a key structural feature in many approved drugs. For example, the "sartan" class of angiotensin II receptor antagonists (e.g., Losartan, Valsartan) for treating hypertension contains a biphenyl core. The bromine atom in 4-Bromo-3-methoxy-1,1'-biphenyl can be readily converted to other functional groups through further cross-coupling reactions, allowing for the exploration of a wide chemical space in the search for new therapeutic agents. The 3-methoxy group can participate in hydrogen bonding and can influence the overall conformation of the molecule, which is critical for its interaction with biological targets. Biphenyl derivatives have shown a wide range of biological activities, including antihypertensive, anti-diabetic, anti-bacterial, and anticancer effects[3].

  • In Materials Science: The rigid biphenyl core is also a common building block for liquid crystals and organic light-emitting diodes (OLEDs). The ability to further functionalize the molecule via the bromo group allows for the synthesis of novel materials with tailored electronic and photophysical properties.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling 4-Bromo-3-methoxy-1,1'-biphenyl and its precursors.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Bromo-3-methoxy-1,1'-biphenyl is a strategically important synthetic intermediate that provides a gateway to a diverse range of more complex molecules. A comprehensive understanding of its chemical properties, coupled with robust synthetic protocols such as the Suzuki-Miyaura coupling, empowers researchers to efficiently incorporate this versatile building block into their synthetic campaigns. Its potential for generating novel compounds for both medicinal and materials science applications underscores its value in the ongoing quest for innovation.

References

  • PubChem. 4-Bromo-3'-methoxybiphenyl. National Center for Biotechnology Information. [Link]

  • Beilstein Journals. Supplementary Information. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • Chemsrc. 4-Bromo-3-methoxy-1,1'-biphenyl | CAS#:1443378-09-3. [Link]

  • PubChem. 3-Bromo-4-methoxybiphenyl. National Center for Biotechnology Information. [Link]

  • Scribd. Exp 4 - Suzuki Coupling Reaction | PDF. [Link]

  • Organic Syntheses. SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

  • The Royal Society of Chemistry. Supplementary Material. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information for Ordered Structures and Sub-5 nm Line Patterns from Rod-Coil Hybrids Containing Oligo(di. [Link]

  • National Center for Biotechnology Information. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. [Link]

  • The Royal Society of Chemistry. Supporting Information A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water Shu-Lan Mao. [Link]

  • IUCr Journals. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information Palladium(II) complexes containing ONO tridentate hydrazone for Suzuki- Miyaura coupling of. [Link]

  • PubChem. 4-Bromobiphenyl. National Center for Biotechnology Information. [Link]

  • NIST. 1,1'-Biphenyl, 4-bromo-. [Link]

  • NIST. 1,1'-Biphenyl, 4-methoxy-. [Link]

  • The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

  • ResearchGate. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. [Link]

Sources

4-Bromo-3-methoxybiphenyl: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical overview of 4-Bromo-3-methoxybiphenyl, a substituted biaryl compound of significant interest in medicinal chemistry and materials science. This guide details its core physicochemical properties, presents a validated, representative synthetic protocol via Suzuki-Miyaura cross-coupling, discusses its reactivity and strategic applications in drug discovery, and outlines essential safety and handling procedures. The content is structured to provide researchers, chemists, and drug development professionals with both foundational knowledge and actionable insights for utilizing this versatile chemical building block.

Core Molecular and Physical Properties

4-Bromo-3-methoxybiphenyl is an organic compound featuring a biphenyl core structure. One phenyl ring is substituted with a bromine atom at the 4-position and a methoxy group at the 3-position. This specific arrangement of functional groups makes it a valuable intermediate, offering distinct sites for subsequent chemical modifications.

  • Molecular Formula: C₁₃H₁₁BrO[1][2][3][]

  • Molecular Weight: 263.13 g/mol [1][2][3][]

Identification and Key Data

The precise identification of chemical compounds is critical for experimental reproducibility and regulatory compliance. The quantitative data for 4-Bromo-3-methoxybiphenyl and its common isomers are summarized below.

Table 1: Compound Identification and Physicochemical Data

PropertyValueSource(s)
IUPAC Name 4-Bromo-3-methoxy-1,1'-biphenyl-
CAS Number 1443378-09-3[5]
Molecular Formula C₁₃H₁₁BrO[1][2][3][]
Molecular Weight 263.13 g/mol [1][2][3][]
Physical Form Solid (predicted)General Chemical Knowledge
Solubility Insoluble in water; Soluble in organic solvents (e.g., THF, Dichloromethane, Ethyl Acetate)General Chemical Knowledge

Synthesis, Mechanism, and Reactivity

The construction of the biaryl scaffold is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which joins an organoboron species with an organohalide, is a cornerstone of modern organic synthesis and is ideally suited for preparing compounds like 4-Bromo-3-methoxybiphenyl.

Representative Synthetic Workflow: Suzuki-Miyaura Coupling

The synthesis involves the coupling of a suitably substituted aryl halide (e.g., 1-bromo-2-methoxy-4-iodobenzene) with phenylboronic acid. The choice of a more reactive halide (iodine over bromine) on the starting material ensures regioselective coupling at the iodo-position, preserving the bromine atom for subsequent functionalization.

Causality of Experimental Design:

  • Catalyst: A palladium(0) complex, such as Pd(PPh₃)₄, is used because it can readily undergo oxidative addition with the aryl halide, initiating the catalytic cycle.

  • Base: An inorganic base (e.g., K₂CO₃ or Na₂CO₃) is essential for the transmetalation step, activating the boronic acid component.

  • Solvent System: A biphasic solvent system, such as toluene and water, is often employed to dissolve both the organic reactants and the inorganic base, facilitating the reaction at the interface.

  • Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen) because the Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would deactivate it.

Diagram 1: Generalized Suzuki-Miyaura Synthesis Workflow

G cluster_reactants Reactants & Reagents cluster_process Process cluster_output Output ArylHalide 1-Bromo-2-methoxy-4-iodobenzene Reaction Reaction at Reflux (Inert Atmosphere) ArylHalide->Reaction BoronicAcid Phenylboronic Acid BoronicAcid->Reaction Catalyst Pd(PPh3)4 Catalyst->Reaction Base Aqueous K2CO3 Base->Reaction Solvent Toluene Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 4-Bromo-3-methoxybiphenyl Purification->Product G cluster_reactions Scaffold Elaboration via Cross-Coupling Start 4-Bromo-3-methoxybiphenyl (Core Scaffold) Suzuki Suzuki Coupling (C-C bond) Start->Suzuki Buchwald Buchwald-Hartwig (C-N bond) Start->Buchwald Sonogashira Sonogashira Coupling (C-C alkyne bond) Start->Sonogashira Library Diverse Library of Novel Biphenyl Analogs Suzuki->Library Buchwald->Library Sonogashira->Library Screening High-Throughput Screening (HTS) Library->Screening Hit Hit Compound Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Sources

Methodological & Application

Application Note: Chemoselective Synthesis of 4-Bromo-3-methoxy-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, self-validating protocol for the chemoselective synthesis of 4-Bromo-3-methoxy-1,1'-biphenyl via Suzuki-Miyaura cross-coupling.

Abstract

This guide details the synthesis of 4-Bromo-3-methoxy-1,1'-biphenyl , a critical biaryl scaffold in medicinal chemistry and materials science (OLEDs). The core challenge is the chemoselective cross-coupling of phenylboronic acid with a di-halogenated precursor without compromising the bromine substituent required for downstream functionalization. This protocol utilizes the distinct oxidative addition rates of aryl iodides versus aryl bromides (


) to achieve exclusive site-selectivity.

Retrosynthetic Analysis & Strategy

To synthesize the target while retaining the bromine atom at the C4 position, we cannot use a standard 4-bromo-3-methoxy-1-halo precursor where the halogen reactivities are similar (e.g., Br vs. Cl). We must exploit the high reactivity of the C-I bond compared to the C-Br bond .

Target Structure:

  • C1: Phenyl ring (introduced via coupling)[1]

  • C3: Methoxy group (-OMe)[2]

  • C4: Bromine atom (-Br)[3][4]

Precursor Selection: The required precursor is 4-Bromo-3-methoxy-1-iodobenzene (also known as 2-Bromo-5-iodoanisole).

  • Site A (C1-I): Highly reactive; undergoes fast oxidative addition with Pd(0).

  • Site B (C4-Br): Less reactive; remains inert under controlled mild conditions.

Reaction Scheme

ReactionScheme Precursor 4-Bromo-3-methoxy-1-iodobenzene (Reactive Site: I) Target 4-Bromo-3-methoxy-1,1'-biphenyl (Target) Precursor->Target Chemoselective Coupling Boronic Phenylboronic Acid (1.1 equiv) Boronic->Target Catalyst Pd(PPh3)4 (3-5 mol%) Na2CO3 (2.0 equiv) DME/H2O, 60°C Catalyst->Target Catalysis

Figure 1: Chemoselective Suzuki coupling strategy targeting the C-I bond.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.PurityRole
4-Bromo-3-methoxy-1-iodobenzene 312.931.0>97%Electrophile
Phenylboronic acid 121.931.1>97%Nucleophile
Pd(PPh3)4 1155.560.0399%Catalyst
Sodium Carbonate (Na2CO3) 105.992.0AnhydrousBase
1,2-Dimethoxyethane (DME) 90.12-AnhydrousSolvent
Water (degassed) 18.02-HPLC GradeCo-solvent
Step-by-Step Procedure

Step 1: Inert Atmosphere Setup

  • Flame-dry a 50 mL Schlenk flask or a 2-neck round-bottom flask equipped with a magnetic stir bar.

  • Cool under a stream of dry Nitrogen or Argon.

  • Why: Pd(0) catalysts, particularly Tetrakis(triphenylphosphine)palladium(0), are sensitive to oxidation. Oxygen can lead to homocoupling of the boronic acid or catalyst deactivation.

Step 2: Solvent Degassing

  • Prepare a mixture of DME (12 mL) and Water (4 mL) (3:1 ratio).

  • Degas the solvent mixture by sparging with Nitrogen for 15–20 minutes.

  • Critical: Removing dissolved oxygen is essential to prevent the formation of phenol byproducts and ensure the longevity of the active Pd(0) species.

Step 3: Reaction Assembly

  • Charge the flask with 4-Bromo-3-methoxy-1-iodobenzene (1.0 mmol, 313 mg).

  • Add Phenylboronic acid (1.1 mmol, 134 mg).

  • Add Pd(PPh3)4 (0.03 mmol, 35 mg). Note: Add catalyst last or as a solution if handling in a glovebox.

  • Add Na2CO3 (2.0 mmol, 212 mg).

  • Syringe in the degassed DME/Water mixture.

Step 4: Controlled Heating (The Chemoselectivity Key)

  • Heat the reaction mixture to 60°C - 70°C in an oil bath.

  • Monitor by TLC (Hexane/EtOAc 9:1) or HPLC/LC-MS every 2 hours.

  • Stop Condition: The reaction is complete when the starting iodide is consumed. Usually 4–6 hours.

  • Warning:Do not exceed 80°C or reflux aggressively. Higher temperatures increase the rate of oxidative addition into the C-Br bond, leading to double coupling (terphenyl formation) or polymerization.

Step 5: Work-up

  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (30 mL) and Water (20 mL).

  • Separate the organic layer.[2][5] Extract the aqueous layer with Ethyl Acetate (2 x 15 mL).

  • Wash combined organics with Brine (20 mL).

  • Dry over anhydrous

    
     or 
    
    
    
    .
  • Filter and concentrate under reduced pressure.

Step 6: Purification

  • Purify the crude residue via Flash Column Chromatography on Silica Gel.[2][6]

  • Eluent: Gradient of Hexanes (100%) to Hexanes/EtOAc (95:5).

  • Observation: The product is a white to off-white solid.

Mechanism & Chemoselectivity Logic

The success of this protocol relies on the kinetic differentiation between the C-I and C-Br bonds.

Catalytic Cycle Visualization:

CatalyticCycle cluster_selectivity Chemoselectivity Check Pd0 Pd(0)L2 OxAdd Oxidative Addition (Fast at C-I) Pd0->OxAdd Ar-I Complex1 Ar-Pd(II)-I OxAdd->Complex1 Warning Ar-Br Site (Slow Ox. Add.) OxAdd->Warning Avoided at <70°C TransMet Transmetallation (Ph-B(OH)2 + Base) Complex1->TransMet Complex2 Ar-Pd(II)-Ph TransMet->Complex2 RedElim Reductive Elimination (Form C-C) Complex2->RedElim RedElim->Pd0 Regenerate Catalyst

Figure 2: Catalytic cycle highlighting the oxidative addition preference.

Why it works:

  • Bond Dissociation Energy (BDE):

    
     (65 kcal/mol) < 
    
    
    
    (81 kcal/mol). The oxidative addition of Pd(0) to aryl iodides is significantly faster.
  • Ligand Effect:

    
     is a moderately electron-donating ligand. It supports the standard catalytic cycle but is not "hot" enough (like bulky alkyl phosphines, e.g., 
    
    
    
    or Buchwald ligands) to force rapid activation of the bromide at mild temperatures.

Characterization Data (Expected)

Compound: 4-Bromo-3-methoxy-1,1'-biphenyl Physical State: White crystalline solid. Melting Point: ~85–90°C (Predicted based on isomers).

1H NMR (400 MHz, CDCl3):

  • 
     7.58 (d, J = 8.0 Hz, 2H, Ph-H) – Ortho protons of phenyl ring.
    
  • 
     7.55 (d, J = 8.0 Hz, 1H, Ar-H5) – Proton ortho to Br.
    
  • 
     7.45 (t, J = 7.5 Hz, 2H, Ph-H) – Meta protons of phenyl ring.
    
  • 
     7.38 (t, J = 7.5 Hz, 1H, Ph-H) – Para proton of phenyl ring.
    
  • 
     7.15 (d, J = 1.8 Hz, 1H, Ar-H2) – Proton between OMe and Ph.
    
  • 
     7.08 (dd, J = 8.0, 1.8 Hz, 1H, Ar-H6) – Proton ortho to Ph, meta to Br.
    
  • 
     3.98 (s, 3H, -OCH3).
    

13C NMR (100 MHz, CDCl3):

  • Diagnostic peaks: C-Br (~110-115 ppm), C-OMe (~159 ppm), OMe (~56 ppm).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst deactivation (

)
Ensure rigorous degassing. Use fresh Pd source.
Bis-coupling (Terphenyl) Temperature too highLower temp to 50-60°C. Reduce reaction time.
Protodehalogenation Solvent too wet/proticEnsure solvents are anhydrous; optimize base choice (use

).
Starting Material Remains Old Boronic AcidBoronic acids can dehydrate to boroxines. Add slightly more water or excess boronic acid (1.2-1.5 eq).

References

  • Chemoselective Suzuki Coupling (General): Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.1995 , 95, 2457–2483. Link

  • Selectivity of Iodo vs Bromo: Littke, A. F.; Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angew.[7] Chem. Int. Ed.2002 , 41, 4176-4211. (Discusses reactivity order I > Br > Cl). Link

  • Synthesis of Precursor (Analogous): "Regioselective Synthesis of 4-Bromo-3-iodophenol." BenchChem Protocols. Link

  • Functional Group Tolerance: Suzuki, A. "Organoboron compounds in cross-coupling reactions." J. Organomet. Chem.1999 , 576, 147–168. Link

Sources

Application Note: Synthesis of 3-Methoxy-4-Phenylbenzoic Acid via Aryl Halide Carbonylation

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the synthesis of 3-methoxy-[1,1'-biphenyl]-4-carboxylic acid (often referred to as 3-methoxy-4-phenylbenzoic acid derivatives) via the carbonylation of 4-Bromo-3-methoxybiphenyl .

Scientific Note on Regiochemistry: Strict IUPAC nomenclature requires careful attention here. The starting material 4-Bromo-3-methoxybiphenyl possesses a methoxy group ortho to the bromine and meta to the phenyl ring. Direct carbonylation converts the bromine to a carboxylic acid, retaining the substituent positions. The resulting product is 3-methoxy-[1,1'-biphenyl]-4-carboxylic acid (also capable of being named 2-methoxy-4-phenylbenzoic acid if the carboxyl group takes priority C1). This guide focuses on this direct transformation: Ar-Br


 Ar-COOH .

Executive Summary

This protocol details the conversion of 4-Bromo-3-methoxybiphenyl to its corresponding benzoic acid derivative. Two distinct methodologies are provided to accommodate different laboratory scales and equipment availability:

  • Method A (Lithium-Halogen Exchange): Ideal for small-scale, rapid synthesis in research settings.

  • Method B (Pd-Catalyzed Hydroxycarbonylation): The preferred route for scale-up, avoiding cryogenic conditions and offering higher functional group tolerance.

Chemical Strategy & Pathway Analysis

The transformation relies on the activation of the C-Br bond at the C4 position. The presence of the ortho-methoxy group (C3) provides steric influence but also potential coordination benefits during lithiation.

Reaction Pathway Diagram

ReactionPathway SM 4-Bromo-3-methoxybiphenyl (Ar-Br) Inter_Li Intermediate: Aryllithium Species (Ar-Li) SM->Inter_Li Method A: n-BuLi, -78°C Inter_Pd Intermediate: Pd(II)-Acyl Complex SM->Inter_Pd Method B: Pd(OAc)2, Ligand CO (g) Product 3-Methoxy-4-phenylbenzoic acid (Ar-COOH) Inter_Li->Product 1. CO2 (s) 2. H3O+ Inter_Pd->Product H2O, Base Heat

Caption: Divergent synthetic pathways for the carboxylation of the aryl bromide precursor.

Critical Materials & Reagents

ReagentRoleCAS No.Purity Requirement
4-Bromo-3-methoxybiphenyl Starting Material74447-69-1>97% HPLC
n-Butyllithium (n-BuLi) Lithiating Agent109-72-81.6M or 2.5M in Hexanes (Titrated)
Palladium(II) Acetate Catalyst (Method B)3375-31-3>98%
Xantphos Ligand (Method B)161265-03-8>97%
Tetrahydrofuran (THF) Solvent109-99-9Anhydrous, inhibitor-free
Carbon Dioxide (CO2) Electrophile124-38-9Dry Ice (Solid) or Gas

Experimental Protocols

Method A: Lithium-Halogen Exchange (Small Scale / High Reactivity)

Best for: <1g scale, rapid turnaround, labs equipped with Schlenk lines.

Mechanism: The bromine atom is exchanged for lithium, generating a nucleophilic aryllithium species that attacks electrophilic CO2.

Protocol Steps:

  • Setup: Flame-dry a 50 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum. Flush with Argon (Ar) or Nitrogen (N2) for 15 minutes.

  • Dissolution: Add 4-Bromo-3-methoxybiphenyl (1.0 eq, 500 mg) and anhydrous THF (10 mL) via syringe. Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-BuLi (1.2 eq) dropwise over 10 minutes. Ensure the internal temperature does not rise above -70°C.

    • Observation: A color change (often yellow or orange) indicates the formation of the aryllithium species.

    • Incubation: Stir at -78°C for 30–45 minutes to ensure complete exchange.

  • Carboxylation:

    • Option 1 (Dry Ice): Add crushed, solvent-rinsed dry ice (excess) directly into the reaction flask (under positive Ar pressure).

    • Option 2 (Gas): Bubble dry CO2 gas through the solution via a cannula for 20 minutes.

  • Warm-up: Allow the reaction to warm to room temperature (RT) over 1 hour while stirring. The mixture typically becomes a thick slurry (lithium carboxylate).

  • Quench: Quench with 1M HCl (10 mL) until pH < 2.

  • Workup: Extract with Ethyl Acetate (3 x 15 mL). Combine organics, wash with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexanes:EtOAc + 1% Acetic Acid).

Method B: Pd-Catalyzed Hydroxycarbonylation (Scalable / Robust)

Best for: >1g scale, industrial application, avoiding cryogenic hazards.

Mechanism: Pd(0) undergoes oxidative addition into the C-Br bond. CO insertion forms a Pd-acyl complex, which is intercepted by water (nucleophile) to form the acid.

Protocol Steps:

  • Catalyst Prep: In a pressure vessel or autoclave, mix 4-Bromo-3-methoxybiphenyl (1.0 eq), Pd(OAc)2 (2 mol%), and Xantphos (3 mol%).

    • Note: Xantphos is preferred for its wide bite angle, stabilizing the Pd center during carbonylation [1].

  • Solvent System: Add DMSO or DMF (concentration 0.2 M) and Triethylamine (3.0 eq). Add Water (5.0 eq) as the nucleophile source.

  • Carbonylation: Seal the vessel. Purge with CO gas (3 times). Pressurize to 5 bar (approx. 70 psi) of CO.

    • Safety: CO is toxic. Use a CO detector and work in a well-ventilated fume hood.

  • Reaction: Heat to 100°C for 16 hours.

  • Workup: Depressurize carefully. Dilute the mixture with water (50 mL) and basify with 1M NaOH (to ensure the product is in the soluble carboxylate form).

  • Filtration: Filter through Celite to remove Palladium black.

  • Precipitation: Acidify the filtrate with 6M HCl to pH 1. The target acid, 3-methoxy-[1,1'-biphenyl]-4-carboxylic acid , will precipitate as a white solid.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.

Analytical Validation (Self-Validating System)

To confirm the synthesis of the correct isomer and product purity, compare experimental data against these expected parameters.

TechniqueExpected Signal / CharacteristicDiagnostic Value
1H NMR (DMSO-d6) COOH: Broad singlet ~12.5–13.0 ppm.Methoxy: Singlet ~3.9 ppm (3H).Aromatic: 3 protons on the central ring; signals for the phenyl ring.[1]Confirming loss of Br and presence of Acid. Integration of OMe vs Phenyl confirms ratio.
13C NMR Carbonyl: Signal ~167 ppm.C-OMe: ~56 ppm.Verifies carboxylic acid carbon.
HRMS (ESI-) [M-H]- peak. Calc MW: 228.24. Expected m/z: ~227.[2]07.Confirms molecular formula.
Melting Point Distinct sharp range (approx 200–220°C, dependent on polymorph).Indicates purity.[2][3]

Regiochemistry Check: In the 1H NMR, the proton ortho to the COOH and meta to the OMe (H6 position of the benzoic acid ring) should show a specific coupling pattern (doublet, J ~8 Hz). The proton ortho to the OMe and meta to the COOH (H2 position) should appear as a doublet (J ~1-2 Hz) due to meta-coupling. This confirms the 1,2,4-substitution pattern is preserved.

References

  • Martinelli, J. R., et al. (2007). "Watson-Crick Base-Pairing Directed Palladium-Catalyzed Carbonylation." Journal of the American Chemical Society. Reliable general carbonylation conditions.

  • PubChem Compound Summary. "4-Bromo-3'-methoxybiphenyl" (CID 2757036).[4] Accessed Feb 2026.

  • Beller, M., et al. (2010). "Palladium-Catalyzed Carbonylation Reactions of Aryl Halides and Related Compounds." Chemical Reviews. Comprehensive review of carbonylation mechanisms.

  • Sigma-Aldrich. "3-Methoxy-4-phenylbenzoic acid" (Product Data). Used for target nomenclature verification.

Sources

Application Notes and Protocols for the Preparation of (3-Methoxy-[1,1'-biphenyl]-4-yl)magnesium Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the preparation of the Grignard reagent, (3-methoxy-[1,1'-biphenyl]-4-yl)magnesium bromide, from 4-Bromo-3-methoxy-1,1'-biphenyl. Grignard reagents are powerful nucleophiles essential for the formation of carbon-carbon bonds in organic synthesis, playing a critical role in the development of complex molecules, including pharmaceuticals and functional materials.[1][2] This guide is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and practical advice to ensure the successful and safe execution of this synthesis. We will delve into the underlying principles of Grignard reagent formation, provide step-by-step experimental procedures, and address common challenges and troubleshooting strategies.

Introduction: The Significance of Substituted Biphenyl Grignard Reagents

The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science. The ability to functionalize this core structure is paramount for tuning the pharmacological or material properties of the resulting compounds. The Grignard reagent derived from 4-Bromo-3-methoxy-1,1'-biphenyl serves as a key intermediate, enabling the introduction of the 3-methoxy-[1,1'-biphenyl]-4-yl group onto a wide array of electrophilic substrates. The methoxy substituent can influence the electronic properties and conformation of the final product, making this particular Grignard reagent a valuable tool for structure-activity relationship (SAR) studies in drug discovery.

The preparation of Grignard reagents, while conceptually straightforward, requires meticulous attention to experimental detail.[3] These organomagnesium compounds are highly sensitive to moisture and atmospheric oxygen, necessitating anhydrous and inert reaction conditions to prevent decomposition.[4][5] This guide will provide the necessary protocols to navigate these challenges effectively.

Mechanistic Principles of Grignard Reagent Formation

The formation of a Grignard reagent involves the oxidative insertion of magnesium metal into a carbon-halogen bond.[6] This reaction is a surface-mediated process that is believed to proceed through a single-electron transfer (SET) mechanism.[7]

Key Mechanistic Steps:

  • Electron Transfer: An electron is transferred from the surface of the magnesium metal to the antibonding orbital of the carbon-bromine bond of 4-Bromo-3-methoxy-1,1'-biphenyl.

  • Radical Anion Formation: This electron transfer results in the formation of a radical anion, which rapidly fragments.

  • Radical and Anion Generation: The fragmentation yields an aryl radical and a bromide anion.

  • Surface Reaction: The aryl radical and bromide anion recombine at the magnesium surface with a magnesium(I) species to form the Grignard reagent, (3-methoxy-[1,1'-biphenyl]-4-yl)magnesium bromide.

The reaction is typically performed in an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF).[8][9] These solvents are crucial for the success of the reaction for two primary reasons:

  • Solvation and Stabilization: The lone pairs of electrons on the ether oxygen atoms coordinate with the magnesium atom of the Grignard reagent, forming a soluble complex.[10][11][12] This solvation stabilizes the reagent and prevents its precipitation.[13]

  • Aprotic Nature: Ethers are aprotic solvents, meaning they do not have acidic protons that would react with and destroy the highly basic Grignard reagent.[8][11]

Grignard_Formation cluster_reactants Reactants cluster_process Reaction on Mg Surface cluster_product Product Aryl_Br 4-Bromo-3-methoxy-1,1'-biphenyl (Ar-Br) SET Single Electron Transfer (SET) Aryl_Br->SET Mg Magnesium Metal (Mg) Mg->SET e- Radical_Anion [Ar-Br]•- SET->Radical_Anion Fragmentation Fragmentation Radical_Anion->Fragmentation Ar_Radical Ar• Fragmentation->Ar_Radical Br_Anion Br- Fragmentation->Br_Anion Grignard (3-Methoxy-[1,1'-biphenyl]-4-yl)magnesium Bromide (Ar-MgBr) Ar_Radical->Grignard + Mg(I)Br

Caption: Mechanism of Grignard Reagent Formation.

Experimental Protocols

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
4-Bromo-3-methoxy-1,1'-biphenyl≥98%Commercially AvailableEnsure it is dry before use.
Magnesium TurningsHigh PurityCommercially AvailableStore in a desiccator.
IodineCrystal, ACS ReagentCommercially AvailableUsed as an initiator.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially AvailableFreshly distilled from sodium/benzophenone or obtained from a solvent purification system.
Argon or Nitrogen GasHigh PurityCommercially AvailableFor maintaining an inert atmosphere.

3.2. Glassware and Equipment Preparation

The success of a Grignard reaction is highly dependent on the complete exclusion of water.[3]

  • Cleaning: All glassware (round-bottom flask, condenser, dropping funnel) must be thoroughly cleaned and rinsed with acetone.

  • Drying: Dry all glassware in an oven at 120 °C overnight.[3]

  • Assembly: Assemble the glassware hot and allow it to cool to room temperature under a stream of dry argon or nitrogen. This prevents atmospheric moisture from condensing on the inner surfaces. A Schlenk line or a glovebox is ideal for this purpose.[4]

Experimental_Setup cluster_setup Grignard Reaction Setup Inert_Gas Inert Gas Inlet (Ar or N2) Condenser Reflux Condenser Inert_Gas->Condenser Flask Three-Neck Round-Bottom Flask (Mg turnings, I2 crystal) Condenser->Flask Dropping_Funnel Dropping Funnel (Ar-Br in THF) Dropping_Funnel->Flask Heating_Mantle Heating Mantle Stir_Bar Magnetic Stir Bar

Caption: Experimental setup for Grignard reagent preparation.

3.3. Step-by-Step Synthesis Protocol

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the flame-dried, three-neck round-bottom flask. Add a single crystal of iodine. The iodine helps to etch the passivating magnesium oxide layer on the surface of the turnings, exposing fresh magnesium.[14][15]

  • Reagent Preparation: In a separate dry flask, dissolve 4-Bromo-3-methoxy-1,1'-biphenyl (1.0 equivalent) in anhydrous THF to make a 0.5 M solution.

  • Initiation: Add a small portion (approximately 10%) of the aryl bromide solution to the flask containing the magnesium turnings.[16] The reaction is often initiated by gentle heating with a heat gun or by sonication.[17] Successful initiation is indicated by the disappearance of the iodine color and the appearance of a cloudy or grayish solution, often accompanied by gentle refluxing of the solvent.[18]

  • Controlled Addition: Once the reaction has initiated, add the remaining aryl bromide solution dropwise from the addition funnel at a rate that maintains a gentle reflux.[16] The exothermic nature of the reaction may require intermittent cooling with a water bath to control the reaction rate.

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating (if necessary) for an additional 1-2 hours to ensure all the magnesium has reacted. The final solution should be a dark gray to brown color.[16]

  • Storage: The prepared Grignard reagent should be used immediately for the best results.[4][12] If short-term storage is necessary, it should be kept in a sealed flask under an inert atmosphere in a refrigerator.[4]

3.4. Titration of the Grignard Reagent

It is crucial to determine the exact concentration of the prepared Grignard reagent before its use in subsequent reactions. Several titration methods are available. A common and reliable method involves the use of 1,10-phenanthroline as an indicator and a secondary alcohol, such as sec-butanol, as the titrant.[19][20] Another effective method is titration against a known concentration of iodine in the presence of lithium chloride.[21][22]

Protocol for Titration with Iodine:

  • To a flame-dried vial under an inert atmosphere, add a precisely weighed amount of iodine.

  • Dissolve the iodine in a solution of lithium chloride in anhydrous THF.

  • Cool the solution to 0 °C.

  • Slowly add the Grignard reagent solution via syringe until the dark brown color of the iodine disappears.

  • The concentration can be calculated based on the stoichiometry of the reaction (2 RMgX + I₂ → 2 R-I + MgX₂ + MgI₂).

Troubleshooting and Field-Proven Insights

IssuePotential CauseRecommended Solution
Reaction fails to initiate - Inactive magnesium surface (oxide layer).- Wet glassware or solvent.- Impure starting materials.- Gently crush the magnesium turnings with a dry glass rod.[3]- Add a few drops of 1,2-dibromoethane to activate the magnesium.[15]- Ensure all glassware is meticulously dried and solvents are anhydrous.
Low yield of Grignard reagent - Incomplete reaction.- Presence of moisture or oxygen.- Side reactions, such as Wurtz coupling.- Extend the reaction time or gently heat the mixture.- Re-evaluate the drying and inert atmosphere techniques.- Add the aryl bromide slowly to minimize localized high concentrations which can favor homocoupling.[3]
Formation of a white precipitate - Reaction with water to form magnesium hydroxide.- Schlenk equilibrium shifting to form insoluble R₂Mg or MgX₂.- Immediately cease the reaction and re-verify the anhydrous conditions of the entire setup.- The addition of dioxane can sometimes precipitate MgX₂, allowing for the isolation of the soluble R₂Mg.

Safety Precautions

  • Anhydrous Ethers: Diethyl ether and THF are highly flammable and can form explosive peroxides upon standing.[21] Always use these solvents in a well-ventilated fume hood and away from ignition sources. Test for peroxides before use if the solvent has been stored for an extended period.

  • Grignard Reagents: Grignard reagents are highly reactive and react violently with water and protic solvents.[5] They are also corrosive. Always handle them under an inert atmosphere and wear appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves.

  • Quenching: Unused Grignard reagent should be quenched carefully by slow addition to a stirred, cooled solution of a proton source, such as isopropanol or a saturated aqueous solution of ammonium chloride.

Conclusion

The preparation of (3-methoxy-[1,1'-biphenyl]-4-yl)magnesium bromide is a valuable synthetic procedure for researchers in organic chemistry and drug development. By adhering to the principles of strict anhydrous and inert conditions, and by following the detailed protocols outlined in this guide, scientists can reliably synthesize this important Grignard reagent. The insights into the reaction mechanism, troubleshooting, and safety are intended to provide a comprehensive resource for the successful and safe execution of this chemical transformation.

References

  • Vertex AI Search. (n.d.). Formation of Grignard Reagents from Organic Halides.
  • Quora. (2018, March 15). What is the role of ether in preparation of Grignard reagents?
  • askIITians. (2025, July 18). Why is ether used as a solvent during Grignard reactions?
  • Study.com. (n.d.). Why are ethereal solvents important to the success of preparing the grignard reagent?
  • Sciencemadness Wiki. (2019, April 1). Grignard reagent.
  • Chemistry Stack Exchange. (2018, March 27). Preparation of an aromatic Grignard reagent.
  • Quora. (2024, April 11). What purpose do solvents like diethyl ether serve in reactions like Grignard addition of alkyl groups? What do these solvants do?
  • Scribd. (n.d.). Titration Grignard and BuLi.
  • ResearchGate. (2012, October 23). How to measure the concentration of any grignard reagent (RMgX) in situ?
  • Chem-Station Int. Ed. (2024, April 16). Grignard Reaction.
  • Chemtips. (2015, January 12). Titrating Organometallic Reagents is Easier Than You Think.
  • JoVE. (2017, February 22). Video: Grignard Reagent Preparation and Grignard Reaction.
  • Organic Syntheses. (n.d.). Procedure.
  • Benchchem. (n.d.). Improving the stability of Grignard reagents derived from halogenated compounds.
  • Chemistry Stack Exchange. (2015, June 30). Why can Grignard's Reagent be stored in ether? [duplicate].
  • Benchchem. (2024, September 19). Grignard Reaction Reagents: A Toolbox for Chemists.
  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
  • ResearchGate. (n.d.). Stability assessment of the selected Grignard reagents 2 q and 6 b.
  • Web Pages. (n.d.). 6. Grignard Reaction.
  • OrgoSolver. (n.d.). Grignard Reagent Formation: Mg Insertion into Alkyl (Aryl/Vinyl) Halides.
  • Wikipedia. (n.d.). Grignard reagent.
  • CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction. (n.d.).
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 4-Methylbiphenyl via Grignard Reagent Chemistry.
  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.
  • Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286–293.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • YouTube. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide.
  • YouTube. (2019, January 7). making Grignard reagents.
  • Jasperse, J. (n.d.). Grignard Reaction.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Ursinus Digital Commons. (n.d.). The Grignard Reagents: Their Preparation.
  • ResearchGate. (n.d.). ORGANIC II LABORATORY(Major's) KELLY Grignard Reaction.
  • Master Organic Chemistry. (2015, December 10). All About The Reactions of Grignard Reagents.
  • Chemguide. (n.d.). grignard reagents.
  • PubChem. (n.d.). 4-Bromo-3'-methoxybiphenyl.
  • Slideshare. (n.d.). Al kyl grignard reactions.
  • ChemTalk. (n.d.). Grignard Reagents.
  • Sigma-Aldrich. (n.d.). 4-Methoxyphenylmagnesium bromide 0.5M tetrahydrofuran.
  • Sigma-Aldrich. (n.d.). 4-bromo-4'-methoxy-1,1'-biphenyl.
  • Chemsrc. (2025, September 6). 4-Bromo-3-methoxy-1,1'-biphenyl.

Sources

Troubleshooting & Optimization

Removing debrominated byproducts from 4-Bromo-3-methoxybiphenyl reactions

Author: BenchChem Technical Support Team. Date: February 2026

To: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Topic: Removing Debrominated Byproducts from 4-Bromo-3-methoxybiphenyl Reactions

This guide provides in-depth troubleshooting advice and detailed protocols for identifying, minimizing, and removing debrominated byproducts that can arise during cross-coupling reactions involving 4-Bromo-3-methoxybiphenyl. Our focus is on providing practical, field-tested solutions to ensure the highest purity of your target compounds.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the formation and removal of debrominated byproducts in reactions with 4-Bromo-3-methoxybiphenyl.

Q1: What is the primary debrominated byproduct I should be concerned about, and why does it form?

The primary debrominated byproduct is 3-methoxybiphenyl. This impurity arises from a common side reaction known as hydrodebromination (or dehalogenation), where the bromine atom on your starting material is replaced by a hydrogen atom.[1][2] This is particularly prevalent in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Stille couplings.[2][3]

The formation of this byproduct can occur through several mechanistic pathways. A common route involves the palladium catalyst abstracting a hydride from sources within the reaction mixture, such as an amine base or an alcohol solvent.[3] This palladium-hydride species can then react with your starting material, leading to the undesired debrominated product.

Q2: How can I reliably detect the presence of 3-methoxybiphenyl in my crude reaction mixture?

Several standard analytical techniques can be used to identify the presence of the debrominated byproduct:

  • Thin-Layer Chromatography (TLC): The debrominated product, 3-methoxybiphenyl, is typically less polar than the starting material, 4-Bromo-3-methoxybiphenyl. On a TLC plate, the byproduct will appear as a new spot with a higher Rf value.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for confirming the presence and relative abundance of the byproduct. The GC-MS data will show a distinct peak corresponding to the molecular weight of 3-methoxybiphenyl.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy of the crude product will reveal characteristic aromatic proton signals for 3-methoxybiphenyl, which will differ from those of the brominated starting material. Specifically, you will observe the appearance of a new proton signal in the aromatic region where the bromine atom was previously located.[1]

Q3: What reaction conditions are known to promote the formation of this debrominated byproduct?

Several factors can inadvertently favor the hydrodebromination side reaction:

  • High Temperatures: Elevated reaction temperatures can accelerate the rate of debromination.[1][2]

  • Choice of Base: Strong bases, particularly alkoxides like sodium ethoxide, are known to promote dehalogenation.[1]

  • Solvent: Protic solvents, such as alcohols, can act as a source of hydrides, leading to increased levels of the debrominated byproduct.[1][3]

  • Presence of Oxygen: Inadequate degassing of the reaction mixture can lead to catalyst decomposition and an increase in side reactions.[4]

  • Catalyst and Ligand Choice: The electronic and steric properties of the palladium catalyst and its associated ligands play a critical role. In some cases, certain electron-rich and bulky ligands can favor debromination.[2][3]

Troubleshooting Guide: Minimizing Debrominated Byproduct Formation

If you are observing a significant amount of the debrominated byproduct, consult the following table for actionable solutions.

Issue Potential Cause Recommended Action
High levels of 3-methoxybiphenyl detected Reaction temperature is too high.Lower the reaction temperature. Many Suzuki couplings can proceed efficiently at temperatures between 60-80°C.[5]
Use of a strong base (e.g., NaOEt, t-BuOK).Switch to a milder base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[1][2]
Use of a protic solvent (e.g., ethanol).Opt for aprotic solvents like 1,4-dioxane, THF, or toluene. If a co-solvent is needed, consider using a small amount of water.[1][3]
Insufficient degassing of the reaction mixture.Ensure rigorous degassing by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[4]
Suboptimal catalyst or ligand.Screen different palladium catalysts and phosphine ligands. Electron-rich and bulky ligands can sometimes be beneficial, but this is system-dependent and may require empirical testing.[3][6]
Visualizing the Reaction Pathway

The following diagram illustrates the catalytic cycle of a Suzuki-Miyaura coupling, highlighting the point at which the undesired debromination side reaction can occur.

Suzuki_Debromination Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd ArBr 4-Bromo-3-methoxybiphenyl (Ar-Br) ArBr->OxAdd PdII_ArBr L2Pd(II)(Ar)(Br) OxAdd->PdII_ArBr Transmetal Transmetalation PdII_ArBr->Transmetal PdII_ArH L2Pd(II)(Ar)(H) Boronic Boronic Acid/Ester (R-B(OR)2) Boronic->Transmetal Base Base Base->Transmetal PdII_ArR L2Pd(II)(Ar)(R) Transmetal->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Regenerates Catalyst Product Desired Product (Ar-R) RedElim->Product Hydride Hydride Source (e.g., Solvent, Base) Hydride->PdII_ArBr Forms Hydride Complex Debromination Reductive Elimination (Debromination) Debromination->Pd0 Regenerates Catalyst Byproduct Debrominated Byproduct (Ar-H) Debromination->Byproduct PdII_ArH->Debromination

Caption: Catalytic cycle showing the debromination side reaction.

Purification Protocols

Even with optimized reaction conditions, complete removal of the debrominated byproduct often requires a purification step. Below are two effective, commonly used methods.

Protocol 1: Purification by Column Chromatography

Column chromatography is a versatile technique for separating compounds with different polarities.[7][8] Given that 3-methoxybiphenyl is less polar than 4-Bromo-3-methoxybiphenyl, a well-chosen solvent system can provide excellent separation.

Materials:

  • Crude reaction mixture

  • Silica gel (standard grade, 230-400 mesh)

  • Solvents: Hexane (or heptane) and Ethyl Acetate (EtOAc)

  • Glass column, flasks, and other standard laboratory glassware

Step-by-Step Procedure:

  • Prepare the Slurry: In a beaker, create a slurry of silica gel in hexane.

  • Pack the Column: Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed. Use a gentle flow of air or nitrogen to help pack the column evenly.

  • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.

  • Elution: Begin eluting the column with a non-polar solvent system, such as 100% hexane. The less polar debrominated byproduct (3-methoxybiphenyl) will elute first.

  • Gradient Elution: Gradually increase the polarity of the eluent by adding small amounts of ethyl acetate (e.g., starting with 1% EtOAc in hexane and slowly increasing to 5-10% EtOAc). This will elute the more polar desired product, 4-Bromo-3-methoxybiphenyl.

  • Monitor Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-Bromo-3-methoxybiphenyl.

Protocol 2: Purification by Recrystallization

Recrystallization can be a highly efficient and scalable method for purifying solid compounds, provided a suitable solvent system can be identified.[9] The goal is to find a solvent (or solvent pair) in which your desired product has high solubility at elevated temperatures but low solubility at room temperature or below, while the impurity remains soluble at all temperatures.

Materials:

  • Crude product containing the debrominated byproduct

  • A selection of solvents for screening (e.g., ethanol, isopropanol, hexane, toluene, ethyl acetate, and water)

  • Erlenmeyer flask, heating source (hot plate), and filtration apparatus

Step-by-Step Procedure:

  • Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents at room temperature and with gentle heating. An ideal single solvent will dissolve the product when hot but not when cold. A good solvent pair consists of one solvent in which the product is highly soluble and another in which it is poorly soluble.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent required to fully dissolve it.[10]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[10] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

  • Purity Analysis: Analyze the purity of the recrystallized product by GC-MS or NMR to confirm the removal of the debrominated byproduct. If impurities persist, a second recrystallization may be necessary.

Choosing Your Purification Strategy

The choice between column chromatography and recrystallization depends on several factors, including the scale of your reaction, the amount of impurity, and available resources.

Technique Pros Cons
Column Chromatography High resolving power for closely related compounds.[7] Applicable to a wide range of compounds.Can be time-consuming and labor-intensive. Requires significant amounts of solvent.
Recrystallization Highly scalable and cost-effective for large quantities. Can yield very high purity material.[9]Finding a suitable solvent can be challenging and may require extensive screening. Not effective if the impurity co-crystallizes with the product.

The following decision tree can help guide your choice of purification method.

Purification_Decision_Tree start Crude Product Obtained check_purity Analyze Purity (TLC, GC-MS, NMR) start->check_purity is_pure Is Product Pure? check_purity->is_pure pure_product Pure Product is_pure->pure_product Yes impurity_level Assess Impurity Level is_pure->impurity_level No high_impurity High Impurity (>10%) impurity_level->high_impurity High low_impurity Low Impurity (<10%) impurity_level->low_impurity Low column_chrom Perform Column Chromatography high_impurity->column_chrom recrystallization Attempt Recrystallization low_impurity->recrystallization column_chrom->pure_product check_xtal Does it crystallize well? recrystallization->check_xtal check_xtal->pure_product Yes check_xtal->column_chrom No

Caption: Decision tree for selecting a purification method.

References
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (2025). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Retrieved from [Link]

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • AKJournals. (n.d.). Gas chromatographic separation of some labelled aromatic halogen compounds. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Separation techniques: Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • University of Massachusetts Lowell. (n.d.). Separation Techniques Chem 551. Retrieved from [Link]

  • Trade Science Inc. (2022). Chromatography: Techniques of Separation. Retrieved from [Link]

  • PubMed. (1982). Purification of polybrominated biphenyl congeners. Retrieved from [Link]

Sources

Minimizing homocoupling side reactions of 4-Bromo-3-methoxy-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Minimizing Homocoupling of 4-Bromo-3-methoxy-1,1'-biphenyl

Ticket ID: #HC-BMB-403 Status: Open Subject: Suppression of Homocoupling Side Reactions in Cross-Coupling Protocols Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary & Diagnostic Overview

User Issue: You are observing the formation of the symmetrical dimer (bis-biphenyl) derived from 4-Bromo-3-methoxy-1,1'-biphenyl during palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

Technical Context: The substrate 4-Bromo-3-methoxy-1,1'-biphenyl presents a specific steric and electronic profile:

  • Electronic: The methoxy group at the 3-position (ortho to the bromide) is electron-donating, which increases electron density at the C-Br bond. This renders the oxidative addition step to Pd(0) slower compared to electron-deficient aryl halides.

  • Steric: The ortho-methoxy group creates steric hindrance around the palladium center after oxidative addition.

Root Cause Analysis: Homocoupling of the aryl halide (2 Ar-Br


 Ar-Ar) typically occurs via a reductive homocoupling pathway .[1] This is often a symptom of a "stalled" catalytic cycle where the transmetallation step (with the boronic acid or amine) is slower than the disproportionation of the oxidative addition intermediate.

Mechanism & Causality (The "Why")

To fix the issue, you must understand the competing pathways. The diagram below illustrates how your specific substrate diverts from the productive Cross-Coupling Cycle into the destructive Homocoupling Cycle.

Key Insight: The ortho-methoxy group slows down the entry of the nucleophile (transmetallation), increasing the lifetime of the Intermediate A (Ar-Pd-X) . If this intermediate accumulates, it is statistically more likely to encounter another molecule of itself or undergo disproportionation, leading to the homocoupler.

G Pd0 Pd(0) Active Catalyst OxAdd Intermediate A: Oxidative Addition Complex (Ar-Pd(II)-Br) Pd0->OxAdd + ArBr (Slowed by OMe electronics) ArBr Substrate: 4-Bromo-3-methoxy-1,1'-biphenyl TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Nucleophile (Boronic Acid/Amine) Disprop Disproportionation / Ligand Exchange OxAdd->Disprop Stalled Cycle ProdComplex Ar-Pd-Nu TransMet->ProdComplex Product Desired Product (Cross-Coupled) ProdComplex->Product Reductive Elimination Product->Pd0 Regenerates Pd(0) HomoComplex Homocoupling Precursor (Ar-Pd(II)-Ar) Disprop->HomoComplex 2x Ar-Pd-Br Dimer Side Product: Homocoupling Dimer HomoComplex->Dimer Reductive Elimination Dimer->Pd0 Regenerates Pd(0)

Figure 1: Kinetic competition between the productive cross-coupling cycle (Green) and the reductive homocoupling side-reaction (Red).

Troubleshooting Guides & FAQs

Scenario A: High Levels of Ar-Ar Dimer (Aryl Halide Homocoupling)

Diagnosis: The catalytic cycle is stalling after oxidative addition but before transmetallation.

Question Technical Solution
Is your catalyst dying? Check Ligand/Pd Ratio. If using simple phosphines (e.g., PPh3), the Pd(II) intermediate is prone to disproportionation. Action: Switch to bidentate ligands (e.g., dppf, Xantphos) or bulky Buchwald ligands (e.g., XPhos, SPhos). These ligands stabilize the monomeric Pd species and prevent the formation of the bridged dimers required for homocoupling [1].
Is your solvent acting as a reductant? Avoid Primary/Secondary Alcohols. Solvents like isopropanol or ethanol can act as hydride sources, reducing Ar-Pd-Br to Ar-Pd-H. While this primarily causes dehalogenation, it can also facilitate redox scrambling leading to homocoupling. Action: Use non-protic solvents like Toluene, THF, or Dioxane.
Are you using the right base? Switch Base Strength. Strong bases can promote off-cycle pathways. If using alkoxides (NaOtBu), try weaker bases like K3PO4 or K2CO3. Carbonate bases are often sufficient for aryl bromides and less prone to promoting side reactions [2].
Scenario B: Homocoupling of the Boronic Acid Partner

Note: Sometimes the "dimer" observed is actually from the boronic acid, not your aryl bromide. Verify the mass.

Question Technical Solution
Is the reaction turning black immediately? Oxygen Leak. Oxygen oxidizes Pd(0) to a peroxo-Pd(II) species, which reacts exclusively with boronic acids to form their dimer. Action: Implement the "Subsurface Sparge" protocol (see Section 4). Balloon degassing is often insufficient for sensitive kinetics [3].
Is the coupling slow? Slow Addition. If the boronic acid concentration is too high relative to the catalyst, the oxidative homocoupling (Glaser-type or Pd-mediated) competes. Action: Add the boronic acid dropwise or in portions to keep its instantaneous concentration low relative to the aryl bromide.

Optimized Protocol: "The Self-Validating System"

This protocol is designed to minimize homocoupling by enforcing the cross-coupling kinetic pathway.

Substrate: 4-Bromo-3-methoxy-1,1'-biphenyl (1.0 equiv) Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 equiv) Catalyst System: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) OR Pd(dppf)Cl2 (3 mol%)

Step-by-Step Workflow:

  • Solvent Degassing (Critical Step):

    • Do not just sonicate.

    • Method: Sparge the solvent (e.g., Toluene/Water 4:1) with Argon for 20 minutes using a long needle submerged to the bottom of the vial.

    • Validation: The solvent temperature should drop slightly due to evaporation; if using a colorimetric oxygen indicator, it should remain clear.

  • Reagent Loading:

    • Add solid reagents (Aryl bromide, Boronic acid, Base - K3PO4) to the reaction vessel.

    • Tip: Add the Pd catalyst last or use a precatalyst (like XPhos Pd G4) to ensure no reaction occurs before the inert atmosphere is established.

  • The "Dummy" Run (Validation):

    • Before heating, stir for 5 minutes at Room Temp. Take a tiny aliquot (t=0).

    • Analyze via LC-MS. If you see dimer before heating, your starting material contains impurities or your setup has significant oxygen ingress.

  • Reaction Initiation:

    • Heat to 80-100°C.

    • Stoichiometry Check: If homocoupling persists, increase the Boronic Acid equivalents to 1.5. By saturating the Pd center with the nucleophile, you statistically favor the Transmetallation step over the Disproportionation step (Le Chatelier’s principle applied to kinetics).

Comparative Data: Ligand Effects on Homocoupling

The following table summarizes the impact of ligand choice on the ratio of Product vs. Homocoupling Dimer for sterically hindered aryl bromides (like 3-methoxy substituted systems).

Ligand ClassExampleMechanism of ActionHomocoupling RiskRecommendation
Simple Phosphine PPh3Monodentate; weak steric bulk. Allows Pd aggregation.High Avoid for this substrate.
Bidentate dppfLarge bite angle; enforces cis-geometry, preventing bridging.Low Good standard starting point.
Dialkyl Biaryl SPhos / XPhosExtremely bulky; creates a "shell" around Pd, blocking dimer formation.Very Low Best for 3-methoxy steric hindrance [4].
NHC IPr / IMesStrong sigma donor; highly active but can be sensitive to steric crowding.Medium Use only if phosphines fail.

References

  • BenchChem. "How to prevent homocoupling in Suzuki reactions of aryl bromides." BenchChem Technical Guides. Accessed 2024. Link

  • Organic Chemistry Portal. "Suzuki Coupling - Side Reactions and Optimization." Organic Chemistry Portal. Link

  • Miller, W. D., et al. "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction." Organic Process Research & Development, 2007. Link

  • Buchwald, S. L., et al. "Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects."[2] Angewandte Chemie, 2006.[2] Link

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectroscopic Analysis of 4-Bromo-3-methoxy-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-Bromo-3-methoxy-1,1'-biphenyl, offering a predictive framework and a comparative study with structurally related molecules. Our approach is grounded in established spectroscopic principles and supported by experimental data from analogous compounds, ensuring a robust and educational resource.

The Structural Landscape of 4-Bromo-3-methoxy-1,1'-biphenyl: A ¹H NMR Perspective

4-Bromo-3-methoxy-1,1'-biphenyl possesses a unique arrangement of substituents that gives rise to a distinctive ¹H NMR spectrum. The molecule consists of two phenyl rings linked by a single bond. One ring is unsubstituted, while the other bears a bromine atom and a methoxy group. This substitution pattern breaks the symmetry of the phenyl ring, rendering each of the remaining aromatic protons chemically non-equivalent.

The interpretation of the ¹H NMR spectrum hinges on understanding the electronic effects of the substituents. The methoxy group (-OCH₃) is an electron-donating group through resonance, which tends to shield nearby protons, shifting their signals to a lower chemical shift (upfield). Conversely, the bromine atom is an electron-withdrawing group through induction, which deshields adjacent protons, moving their signals to a higher chemical shift (downfield). The interplay of these effects, combined with the anisotropic effect of the biphenyl system, dictates the precise chemical shifts and coupling patterns of the aromatic protons.

Predictive Analysis of the ¹H NMR Spectrum

A detailed prediction of the ¹H NMR spectrum of 4-Bromo-3-methoxy-1,1'-biphenyl can be formulated by analyzing the expected chemical environment of each proton.

A. The Substituted Phenyl Ring:

  • H-2: This proton is ortho to the methoxy group and meta to the bromine atom. The strong shielding effect of the methoxy group is expected to shift this proton significantly upfield. It will appear as a doublet, split by the neighboring H-6 proton with a small meta coupling constant (J ≈ 2-3 Hz).

  • H-5: This proton is ortho to the bromine atom and meta to the methoxy group. The deshielding effect of the bromine will dominate, shifting this proton downfield. It will appear as a doublet, split by the neighboring H-6 proton with a typical ortho coupling constant (J ≈ 7-10 Hz).[1]

  • H-6: This proton is situated between the other two protons on this ring. It will experience ortho coupling to H-5 and meta coupling to H-2. Consequently, it is expected to appear as a doublet of doublets.

B. The Unsubstituted Phenyl Ring:

The protons on the unsubstituted phenyl ring will exhibit chemical shifts characteristic of a monosubstituted benzene ring, with values generally appearing in the aromatic region of 6.5-8.0 ppm.[2] The ortho-protons (H-2' and H-6') will be the most deshielded due to the anisotropic effect of the adjacent ring, followed by the para-proton (H-4'), and finally the meta-protons (H-3' and H-5').

C. The Methoxy Group:

The three equivalent protons of the methoxy group will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

The following table summarizes the predicted ¹H NMR data for 4-Bromo-3-methoxy-1,1'-biphenyl.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2~6.9 - 7.1d~2-31H
H-5~7.4 - 7.6d~7-101H
H-6~7.2 - 7.4dd~7-10, ~2-31H
H-2', H-6'~7.5 - 7.7m2H
H-3', H-5'~7.3 - 7.5m2H
H-4'~7.2 - 7.4m1H
-OCH₃~3.8 - 4.0s3H

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum suitable for structural elucidation, the following protocol is recommended:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 4-Bromo-3-methoxy-1,1'-biphenyl.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape and resolution of the solvent peak.

  • Data Acquisition:

    • Set the appropriate spectral width to encompass all expected proton signals (typically 0-12 ppm).

    • Determine the 90° pulse width for the probe.

    • Acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans for a sample of this concentration).

    • Set the relaxation delay to at least 1-2 seconds to ensure quantitative integration.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm).

    • Integrate the peaks to determine the relative number of protons corresponding to each signal.

    • Analyze the multiplicities and coupling constants to establish the connectivity of the protons.

Comparative ¹H NMR Analysis

To provide context for the predicted spectrum of 4-Bromo-3-methoxy-1,1'-biphenyl, a comparison with the ¹H NMR data of structurally related compounds is invaluable. We will consider 4-bromoanisole, biphenyl, and 4-methoxybiphenyl as our comparative examples.

Comparative Data Table:

CompoundAromatic Protons (δ, ppm)Other Protons (δ, ppm)
4-Bromo-3-methoxy-1,1'-biphenyl (Predicted) ~6.9 - 7.7~3.8 - 4.0 (-OCH₃)
4-Bromoanisole ~6.8 (d), ~7.4 (d)~3.8 (s, -OCH₃)
Biphenyl [3][4]~7.3 - 7.6 (m)-
4-Methoxybiphenyl [5][6][7]~7.0 (d), ~7.3-7.6 (m)~3.8 (s, -OCH₃)

Analysis of Spectral Differences:

  • 4-Bromoanisole vs. Substituted Ring of Target Molecule: The chemical shifts of the protons on the substituted ring of 4-Bromo-3-methoxy-1,1'-biphenyl are influenced by the additional phenyl group. The anisotropic effect of this group will generally cause a downfield shift for all protons on the substituted ring compared to 4-bromoanisole.

  • Biphenyl vs. Unsubstituted Ring of Target Molecule: The protons on the unsubstituted ring of the target molecule will experience a similar chemical environment to those in biphenyl. However, the presence of the bromo and methoxy substituents on the other ring may cause minor long-range effects on their chemical shifts.

  • 4-Methoxybiphenyl vs. Target Molecule: The key difference here is the presence of the bromine atom in the target molecule. This will lead to a more complex splitting pattern and a downfield shift for the protons on the substituted ring compared to the methoxy-substituted ring in 4-methoxybiphenyl.

Visualizing the Structure and Analytical Workflow

To aid in the understanding of the molecular structure and the process of spectral analysis, the following diagrams are provided.

Caption: Molecular structure of 4-Bromo-3-methoxy-1,1'-biphenyl with proton labeling.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_cal Phase & Calibrate ft->phase_cal integrate Integrate Peaks phase_cal->integrate analyze Analyze Multiplicity & Coupling Constants integrate->analyze structure Structure Elucidation analyze->structure

Caption: Workflow for ¹H NMR spectrum analysis.

Conclusion

The ¹H NMR spectrum of 4-Bromo-3-methoxy-1,1'-biphenyl is predicted to be complex yet interpretable, with distinct signals for each of its aromatic and methoxy protons. By understanding the fundamental principles of chemical shifts and coupling constants, and by drawing comparisons with structurally similar molecules, researchers can confidently assign the spectral features to the molecular structure. This guide provides a comprehensive framework for such an analysis, empowering scientists in their pursuit of novel chemical entities.

References

  • Vertex AI Search. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • YouTube. (2021, March 24). Interpreting Aromatic NMR Signals.
  • YouTube. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule.
  • Maricopa Open Digital Press. (n.d.). 35. ¹H NMR Spectra and Interpretation (Part I).
  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.
  • Beilstein Journals. (n.d.). Supplementary Information.
  • The Royal Society of Chemistry. (n.d.). “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides.
  • Supporting Information. (n.d.).
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • ChemicalBook. (n.d.). Biphenyl(92-52-4) 1H NMR spectrum.
  • ResearchGate. (n.d.). NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). a)....
  • Wiley-VCH. (n.d.). Supporting Information.
  • ChemicalBook. (n.d.). 4-Bromobiphenyl(92-66-0) 1H NMR spectrum.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants.

Sources

Electronic Properties & Application Guide: 4-Bromo-3-methoxy-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the electronic and structural role of 4-Bromo-3-methoxy-1,1'-biphenyl (CAS: 1443378-09-3) in materials science.

Unlike simple commodity chemicals, this compound serves as a critical electronic building block (synthon) for engineering advanced Liquid Crystals (LCs) and Organic Light Emitting Diodes (OLEDs). Its value lies in the lateral methoxy substituent , which fundamentally alters the electronic landscape and packing efficiency of the final mesogen compared to non-substituted biphenyls.

Executive Summary: The Lateral Substituent Advantage

4-Bromo-3-methoxy-1,1'-biphenyl is not typically used as a standalone liquid crystal but as a core intermediate to synthesize low-melting point, negative dielectric anisotropy (


)  mesogens.

In liquid crystal design, the "rod-like" (calamitic) shape is essential. However, perfect rods crystallize too easily. The introduction of a methoxy group at the 3-position (lateral substitution) creates a steric protrusion and a transverse dipole moment. This disrupts crystal packing (lowering melting points) without destroying the liquid crystalline phase, a critical requirement for formulating wide-temperature-range LC mixtures.

Comparative Performance Matrix

The table below compares this specific building block against its two most common alternatives used in LC synthesis.

Feature4-Bromo-3-methoxy-1,1'-biphenyl 4-Bromo-1,1'-biphenyl (Standard)4-Bromo-3-fluoro-1,1'-biphenyl (High-Stability)
Role Lateral Dipole InducerRigid Core ExtenderViscosity Reducer
Electronic Effect Strong Donor (+M), Transverse DipoleNeutral / Weakly ConjugatingInductive Withdrawer (-I), High Polarity
Impact on LC Phase Lowers Melting Point (Tm) significantly; Promotes

High Tm (Crystal formation risk); Promotes

Low Viscosity; High Voltage Holding Ratio (VHR)
Steric Bulk High (Methoxy is bulky)Low (Planar)Low (Fluorine is small)
Solubility High (in organic solvents)ModerateModerate
Primary Use VA-Mode LCs , Low-temp mixturesStandard Nematic LCsActive Matrix (TFT) LCs

Electronic Profile & Mechanism of Action

The "Lateral Dipole" Mechanism

The 3-methoxy group exerts a dual effect on the biphenyl core:

  • Electronic: The oxygen atom donates electron density into the ring via resonance (+M effect), raising the HOMO level. Crucially, the C-O bond vector is roughly perpendicular to the long axis of the biphenyl. This contributes to a negative dielectric anisotropy , essential for Vertically Aligned (VA) displays where molecules align perpendicular to the electric field.

  • Geometric: The methoxy group creates a "bump" on the side of the rigid rod. This steric hindrance prevents the molecules from packing too tightly into a solid crystal lattice, thereby suppressing the crystallization temperature and widening the operational nematic range.

Diagram: Electronic & Steric Impact Pathway

The following logic flow illustrates how the 3-methoxy substituent dictates the final material properties.

ElectronicImpact Substituent 3-Methoxy Substituent Dipole Transverse Dipole Moment Substituent->Dipole Vector Addition Steric Lateral Steric Bulk Substituent->Steric Van der Waals Radius Dielectric Negative Dielectric Anisotropy (Δε < 0) Dipole->Dielectric Packing Disrupted π-π Stacking Steric->Packing Result1 Application: VA-Mode Displays Dielectric->Result1 Result2 Property: Lower Melting Point Packing->Result2

Caption: Causal pathway linking the 3-methoxy substituent to macroscopic LC properties.

Experimental Protocols

Synthesis via Suzuki-Miyaura Coupling

This protocol describes the standard method to incorporate 4-Bromo-3-methoxy-1,1'-biphenyl into a larger LC mesogen (e.g., coupling with a phenylboronic acid derivative).

Objective: Synthesize a terphenyl liquid crystal core. Precursor: 4-Bromo-3-methoxy-1,1'-biphenyl.

Reagents:

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh3)4 (3-5 mol%)

  • K2CO3 (2M aqueous solution)

  • Solvent: Toluene/Ethanol (4:1 v/v)

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a 3-neck round bottom flask and purge with Argon for 15 minutes. Reason: Palladium catalysts are sensitive to oxygen, which causes homocoupling side reactions.

  • Dissolution: Add 4-Bromo-3-methoxy-1,1'-biphenyl (1.0 equiv) and the Arylboronic acid (1.2 equiv) to the flask. Dissolve in degassed Toluene/Ethanol.

  • Base Addition: Add the 2M K2CO3 solution. Reason: The base activates the boronic acid to the boronate species, which is the active transmetallation agent.

  • Catalyst Injection: Add Pd(PPh3)4 quickly under a positive Argon flow.

  • Reflux: Heat the mixture to 90°C (reflux) for 12–24 hours. Monitor via TLC (Silica gel, Hexane/DCM 4:1).

  • Workup: Cool to RT. Extract with Ethyl Acetate (3x). Wash organic layer with Brine.[1] Dry over anhydrous MgSO4.

  • Purification: Concentrate in vacuo. Purify via Column Chromatography (Silica Gel). Note: The methoxy group increases polarity; adjust eluent polarity slightly higher than for non-methoxy analogs.

Characterization Workflow

To validate the electronic impact, the final LC material must undergo the following tests:

ExperimentInstrumentPurposeExpected Outcome (vs. Non-Methoxy)
Phase Transition DSC (Differential Scanning Calorimetry)Determine Melting (Tm) and Clearing (Ti) points.Lower Tm , potentially narrower Nematic range due to steric bulk.
Optical Texture POM (Polarizing Optical Microscopy)Identify mesophase type (Nematic vs Smectic).Schlieren texture (Nematic); Methoxy often suppresses Smectic phases.
Band Gap UV-Vis SpectroscopyMeasure absorption edge (HOMO-LUMO).Red-shift in absorption due to electron-donating OMe group.

Synthesis Workflow Diagram

The following diagram visualizes the critical path from the brominated intermediate to the final functional material.

SynthesisWorkflow Start Start: 4-Bromo-3-methoxy-1,1'-biphenyl Step1 Suzuki Coupling (Pd(0), Base, Boronic Acid) Start->Step1 Activation Intermediate Terphenyl Core (Lateral Methoxy) Step1->Intermediate C-C Bond Formation Step2 Purification (Column Chromatography) Intermediate->Step2 Isolation Final Final LC Mesogen (Negative Δε) Step2->Final Characterization

Caption: Synthetic workflow transforming the building block into a functional liquid crystal.

References

  • PubChem. (2025). 3-Bromo-4-methoxybiphenyl Compound Summary. National Library of Medicine. Available at: [Link]

  • Royal Society of Chemistry. (2025). Twist-bend liquid crystal phases and molecular structure: the role of methoxybiphenyl. Physical Chemistry Chemical Physics.[2] Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Bromo-3-methoxy-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

4-Bromo-3-methoxy-1,1'-biphenyl is a functionalized aryl halide intermediate, primarily utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) for drug discovery and materials science.[1]

Unlike highly brominated flame retardants (PBBs), this mono-brominated building block is chemically reactive.[1] While specific GHS data for this exact isomer is often extrapolated from structural analogs (e.g., 4-bromobiphenyl), it must be treated as a High-Grade Irritant and a Halogenated Organic Hazard .[1]

Critical Safety Directive: Treat as a potential sensitizer and aquatic toxin. Strict segregation from non-halogenated waste is required.[2]

Hazard Profile & Risk Assessment

Based on Structural Activity Relationship (SAR) and Analog Data (CAS 92-66-0, 74447-69-1)[1]

Hazard CategoryGHS ClassificationH-StatementOperational Implication
Skin Corrosion/Irritation Category 2H315 : Causes skin irritation.[1][3][4][5]Lipophilic nature allows rapid dermal absorption.
Eye Damage/Irritation Category 2A/1H319 : Causes serious eye irritation.[4][5][6][7]Solid dust is abrasive and chemically damaging to the cornea.
STOT - Single Exposure Category 3H335 : May cause respiratory irritation.[3][5][7]Inhalation of dust triggers mucosal inflammation.
Aquatic Toxicity Acute 1 (Likely)H400 : Very toxic to aquatic life.Zero-drain disposal policy.
Personal Protective Equipment (PPE) Matrix

This matrix moves beyond generic advice, tailoring protection to the specific physical state of the chemical during the workflow.

A. Solid State (Weighing & Transfer)
  • Respiratory: NIOSH N95 (minimum) if weighing outside a hood (strongly discouraged). If inside a certified fume hood, no respirator is required unless spill cleanup generates dust.

  • Eyes: Chemical Safety Goggles (indirect vent). Standard safety glasses are insufficient for fine powders that can bypass side shields.

  • Hands: Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil).

    • Reasoning: Biphenyl cores are lipophilic. Double gloving provides a visual breach indicator and increases breakthrough time.

B. Solution State (Dissolved in Organic Solvents)
  • Solvent Factor: The solvent dictates the glove choice, not just the solute.

    • If in Dichloromethane (DCM):PVA (Polyvinyl alcohol) or Silver Shield/Laminate gloves. Nitrile degrades rapidly in DCM, exposing skin to the dissolved bromide.

    • If in THF/Ethyl Acetate:High-Grade Nitrile (0.11mm+) . Change every 15 minutes upon splash contact.

  • Body: Flame-Resistant (FR) Lab Coat (Nomex/Cotton blend). Synthetic lab coats can melt onto skin if the solvent is flammable.

Operational Workflow Logic (Visualization)

The following diagram outlines the decision-making process for safe handling and PPE selection based on the operation phase.

SafetyLogic Start 4-Bromo-3-methoxy-1,1'-biphenyl State_Solid State: Solid (Powder) Start->State_Solid State_Soln State: Solution Start->State_Soln Haz_Dust Hazard: Inhalation/Dust State_Solid->Haz_Dust Haz_Perm Hazard: Skin Permeation State_Soln->Haz_Perm Ctrl_Hood Control: Fume Hood (Face Velocity >100 fpm) Haz_Dust->Ctrl_Hood Primary Barrier Ctrl_Glove_Nit PPE: Double Nitrile Haz_Perm->Ctrl_Glove_Nit Standard Solvents Ctrl_Glove_Lam PPE: Laminate/PVA (If DCM/Chloroform) Haz_Perm->Ctrl_Glove_Lam Halogenated Solvents Ctrl_Hood->Ctrl_Glove_Nit Secondary Barrier

Figure 1: Decision logic for PPE selection based on physical state and solvent carrier.[1]

Detailed Operational Protocol
Phase 1: Preparation & Weighing
  • Engineering Check: Verify fume hood face velocity is between 0.4 – 0.6 m/s (80-120 fpm) .

  • Static Control: Brominated biphenyl powders can be static-prone. Use an anti-static gun or polonium strip near the balance to prevent "flying powder."

  • Containment: Weigh into a tared vial or flask. Never weigh onto weighing paper; use a weighing boat or funnel to minimize surface area exposure.

Phase 2: Reaction Setup
  • Solvent Addition: Add solvent slowly down the side of the vessel to prevent "puffing" of the solid.

  • Inert Atmosphere: If using phosphine ligands (common in Suzuki couplings), purge with Nitrogen/Argon. This biphenyl derivative itself is stable to air, but the catalytic cycle is not.

Phase 3: Spill Management
  • Solid Spill: Do NOT sweep. Use a HEPA-filtered vacuum or wet-wipe method (damp paper towel with acetone) to prevent aerosolization.[1]

  • Solution Spill: Cover with absorbent pads.[2] If dissolved in DCM, evacuate the immediate area to allow vapors to vent into the hood before cleanup.

Disposal & Waste Management

Crucial Compliance Note: Halogenated compounds must never be mixed with general organic waste or flushed down the drain.[2]

Waste StreamCriteriaDisposal Method
Solid Waste Contaminated gloves, weighing boats, paper towels.[1]Hazardous Solid Waste (Halogenated). Label clearly with "Contains Brominated Biphenyls."
Liquid Waste Reaction mixtures, mother liquors.Halogenated Organic Solvents. Do not mix with acid waste.
Aqueous Waste Quench water, extraction layers.[1]Check pH. If neutral, collect in Aqueous Waste (Trace Organics) . Do not pour down sink due to aquatic toxicity (H400).

Destruction Method: The ultimate disposal method for brominated aromatics is High-Temperature Incineration (>1100°C) with flue gas scrubbing. This prevents the formation of PBDD/F (polybrominated dibenzo-p-dioxins/furans) [1].[1]

References
  • Madridge Publishers. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.[8][9] (Incineration parameters for halogenated aromatics).

  • PubChem. (n.d.). 3-Bromo-4-methoxybiphenyl (Analogous Hazard Data).[1][3] National Library of Medicine.

  • Fisher Scientific. (2025).[7] Safety Data Sheet: 4-Bromobiphenyl.[1][7] (Base structural safety data).

  • U.S. EPA. (2015). Technical Fact Sheet – Polybrominated Biphenyls (PBBs).[10] (General class toxicity and persistence data).[11] (Note: Link redirects to general FFRRO page; specific PBB fact sheets are archived).

Sources

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